
4-Benzothiazol-2-YL-quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Quinolin-4-yl)benzo[d]thiazole is a heterocyclic compound that integrates a quinoline moiety with a benzothiazole structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structural features of 2-(Quinolin-4-yl)benzo[d]thiazole contribute to its diverse biological activities and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-4-yl)benzo[d]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzothiazole with 4-chloroquinoline under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 2-(Quinolin-4-yl)benzo[d]thiazole may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 2-(Quinolin-4-yl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the quinoline and benzothiazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated quinoline derivatives in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline or benzothiazole derivatives.
Substitution: Formation of various substituted quinoline or benzothiazole derivatives depending on the substituents used.
科学的研究の応用
2-(Quinolin-4-yl)benzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
作用機序
The mechanism of action of 2-(Quinolin-4-yl)benzo[d]thiazole involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function.
Pathways Involved: It may inhibit key enzymes involved in cellular processes, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can intercalate into DNA, disrupting replication and transcription processes.
類似化合物との比較
- 2-(Quinolin-4-yl)benzothiazole
- 2-(Quinolin-4-yl)benzoxazole
- 2-(Quinolin-4-yl)benzimidazole
Comparison:
- 2-(Quinolin-4-yl)benzothiazole : Similar structure but with a sulfur atom in the thiazole ring, leading to different electronic properties and reactivity.
- 2-(Quinolin-4-yl)benzoxazole : Contains an oxygen atom in the oxazole ring, which affects its hydrogen bonding and solubility properties.
- 2-(Quinolin-4-yl)benzimidazole : Features a nitrogen atom in the imidazole ring, influencing its basicity and interaction with biological targets.
Uniqueness: 2-(Quinolin-4-yl)benzo[d]thiazole is unique due to its combination of quinoline and benzothiazole moieties, providing a distinct set of chemical and biological properties that are not observed in other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
64434-97-5 |
|---|---|
分子式 |
C16H10N2S |
分子量 |
262.3 g/mol |
IUPAC名 |
2-quinolin-4-yl-1,3-benzothiazole |
InChI |
InChI=1S/C16H10N2S/c1-2-6-13-11(5-1)12(9-10-17-13)16-18-14-7-3-4-8-15(14)19-16/h1-10H |
InChIキー |
DVNVHWRCZKWSDS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=NC4=CC=CC=C4S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


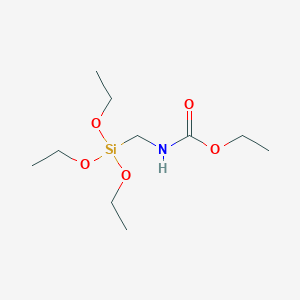
![2-amino-9-[(Z)-[2,2-bis(hydroxymethyl)cyclopropylidene]methyl]-1H-purin-6-one](/img/structure/B11854429.png)
![N-(1,4-Dioxaspiro[4.5]decan-7-yl)benzamide](/img/structure/B11854431.png)

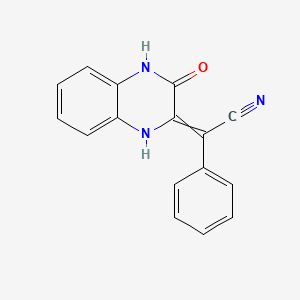
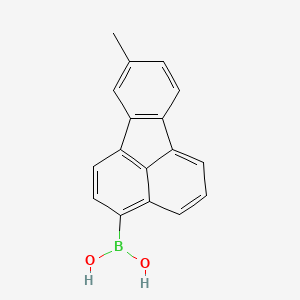
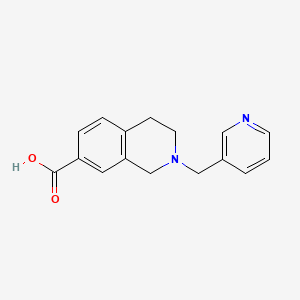
![1-[1-Phenyl-3-(trimethylsilyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B11854477.png)

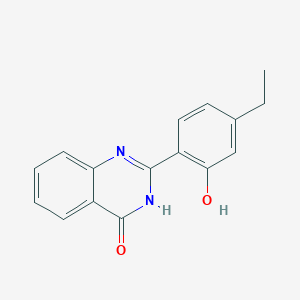

![N'-Hydroxy[(5-nitroquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11854512.png)


